molecular formula C11H12N2O2 B6259571 methyl 2-[(4-cyanophenyl)amino]propanoate CAS No. 1189318-86-2

methyl 2-[(4-cyanophenyl)amino]propanoate

Cat. No. B6259571
CAS RN: 1189318-86-2
M. Wt: 204.2
InChI Key:
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Description

“Methyl 2-[(4-cyanophenyl)amino]propanoate” is a chemical compound. It is related to “ethyl3- (2- (((4-cyanophenyl)amino)methyl)-1-methyl-N- (pyridin-2-yl)-1H-benzo [d]imidazole-5-carboxamido)propanoate” which is an impurity in the synthesis of Dabigatran .


Molecular Structure Analysis

The molecular structure of “Methyl 2-[(4-cyanophenyl)amino]propanoate” can be represented by the formula C11H12N2O2 . The InChI code for this compound is 1S/C11H12N2O2/c1-15-11(14)10(13)6-8-2-4-9(7-12)5-3-8/h2-5,10H,6,13H2,1H3/t10-/m1/s1 .


Physical And Chemical Properties Analysis

“Methyl 2-[(4-cyanophenyl)amino]propanoate” has a molecular weight of 204.23 . The compound is in the form of a powder .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 2-[(4-cyanophenyl)amino]propanoate involves the reaction of 4-cyanobenzenamine with methyl 2-bromo-2-methylpropanoate in the presence of a base to form the desired product.", "Starting Materials": [ { "name": "4-cyanobenzenamine", "amount": "1 equivalent" }, { "name": "methyl 2-bromo-2-methylpropanoate", "amount": "1 equivalent" }, { "name": "base (e.g. potassium carbonate)", "amount": "1.5 equivalents" }, { "name": "solvent (e.g. DMF, DMSO)", "amount": "as required" } ], "Reaction": [ { "step": "Add 4-cyanobenzenamine and base to a reaction flask containing the solvent.", "conditions": "Stir the mixture at room temperature for 10-15 minutes." }, { "step": "Add methyl 2-bromo-2-methylpropanoate to the reaction flask.", "conditions": "Stir the mixture at room temperature for 12-24 hours." }, { "step": "Quench the reaction by adding water to the reaction mixture.", "conditions": "Stir the mixture for 10-15 minutes." }, { "step": "Extract the product with a suitable organic solvent (e.g. ethyl acetate).", "conditions": "Repeat the extraction process 2-3 times." }, { "step": "Dry the organic layer over anhydrous sodium sulfate.", "conditions": "Stir the mixture for 10-15 minutes." }, { "step": "Concentrate the organic layer under reduced pressure.", "conditions": "Use a rotary evaporator or a similar apparatus." }, { "step": "Purify the product by column chromatography.", "conditions": "Use a suitable stationary phase and eluent." }, { "step": "Analyze the product by spectroscopic methods.", "conditions": "Use NMR, IR, and/or MS spectroscopy." } ] }

CAS RN

1189318-86-2

Product Name

methyl 2-[(4-cyanophenyl)amino]propanoate

Molecular Formula

C11H12N2O2

Molecular Weight

204.2

Purity

95

Origin of Product

United States

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